5-Lipoxygenase (5-LO) Inhibitory Activity: Target Compound vs. Reference Inhibitor NDGA and Myrtucommulone-Derived Analogues
In a recombinant human 5-LO enzyme assay using Escherichia coli BL21(DE3)-expressed enzyme with all-trans LTB₄ and 5-HETE formation as readouts, (1E)-1-methoxy-4-methylpent-1-en-3-one (CHEMBL5205807; BDBM50591538) exhibited an IC₅₀ > 10,000 nM, indicating essentially no meaningful 5-LO inhibition [1]. In the same study series, the natural product lead myrtucommulone A potently inhibited 5-LO, and the most optimized analogue (compound 47) achieved an IC₅₀ of 460 nM (0.46 μM) against 5-LO — a >21-fold improvement over the target compound's detection threshold [2]. This quantitative gap establishes the target compound as a negative control or inactive fragment comparator in 5-LO screening cascades, not as a development candidate.
| Evidence Dimension | Inhibition of human recombinant 5-lipoxygenase (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (no significant inhibition detected) |
| Comparator Or Baseline | Myrtucommulone A (lead): potent 5-LO inhibition (exact IC₅₀ not specified in abstract but described as potent dual inhibitor); Optimized analogue 47: IC₅₀ = 460 nM (0.46 μM); NDGA (reference 5-LO inhibitor): IC₅₀ = 200 nM |
| Quantified Difference | >21-fold weaker than optimized analogue 47; >50-fold weaker than NDGA; target compound is effectively inactive |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); assessed as reduction in all-trans isomers of LTB₄ and 5-HETE formation (BindingDB assay); pre-incubation conditions as reported in ChEMBL |
Why This Matters
This data defines the compound's utility boundary: it serves as a negative control or inactive scaffold comparator in 5-LO drug discovery, not as a bioactive lead, which directly impacts procurement decisions for screening libraries.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC₅₀ > 1.00E+4 nM for human recombinant 5-LOX. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed 2026-05-07). View Source
- [2] Wiechmann K, Müller H, Huch V, Hartmann D, Werz O, Jauch J. Synthesis and biological evaluation of novel myrtucommulones and structural analogues that target mPGES-1 and 5-lipoxygenase. Eur J Med Chem. 2015;101:133-149. (Compound 47: 5-LO IC₅₀ = 0.46 μM; Compound 43: mPGES-1 IC₅₀ = 0.08 μM). View Source
